DOTA satoreotide, also known as satoreotide tetraxetan, is a synthetic peptide derivative designed for targeting somatostatin receptors, particularly the somatostatin receptor subtype 2. This compound has gained attention in the field of nuclear medicine, especially for its application in imaging and treating neuroendocrine tumors. The compound's design allows it to be radiolabeled with isotopes such as gallium-68 and lutetium-177, facilitating both diagnostic imaging and therapeutic applications.
DOTA satoreotide is classified as a somatostatin receptor antagonist. Somatostatin is a peptide hormone that inhibits the release of several other hormones and is involved in regulating the endocrine system. The DOTA (1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid) moiety allows for chelation of metal ions, which is crucial for its use in radiopharmaceuticals. The compound is primarily sourced from synthetic processes involving peptide chemistry and radiolabeling techniques.
The synthesis of DOTA satoreotide involves several key steps:
DOTA satoreotide features a complex structure that includes:
The molecular formula of DOTA satoreotide is C_{47}H_{64}N_{12}O_{10}S, with a molecular weight of approximately 1000 g/mol. This structure enables effective binding to somatostatin receptors while allowing for the attachment of radioactive isotopes for imaging and therapeutic purposes .
The primary chemical reactions involved in the synthesis of DOTA satoreotide include:
DOTA satoreotide acts primarily as an antagonist at somatostatin receptor subtype 2. Upon administration, it binds to these receptors on neuroendocrine tumor cells, inhibiting their activity. This mechanism is beneficial for both imaging (via positron emission tomography) and therapeutic applications (using beta-emitting isotopes like lutetium-177). The binding affinity for somatostatin receptors allows for targeted delivery of radiation directly to tumor sites, minimizing exposure to surrounding healthy tissues .
DOTA satoreotide exhibits several notable physical and chemical properties:
DOTA satoreotide has significant applications in both diagnostic imaging and therapy:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.: